O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine

CAS No.:

Cat. No.: VC18570706

Molecular Formula: C8H21NO2Si

Molecular Weight: 191.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H21NO2Si |

|---|---|

| Molecular Weight | 191.34 g/mol |

| IUPAC Name | O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine |

| Standard InChI | InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3 |

| Standard InChI Key | MDOWENZBDMUQRY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCON |

Introduction

Structural Characteristics

Molecular Architecture and Composition

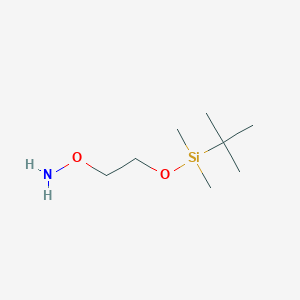

O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine features a linear ethyl chain bridging a hydroxylamine (-NH₂OH) group and a TBDMS ether (Figure 1). The TBDMS group, comprising a tert-butyl moiety bonded to a dimethylsilyl unit, confers substantial steric bulk that influences both solubility and reactivity . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂₁NO₂Si | |

| Molecular Weight | 191.34 g/mol | |

| IUPAC Name | O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine | |

| SMILES Notation | CC(C)(C)Si(C)OCCON | |

| InChI Key | MDOWENZBDMUQRY-UHFFFAOYSA-N |

The hydroxylamine group adopts a planar geometry, with the N-O bond length typically ranging between 1.45–1.48 Å in analogous structures . The TBDMS group induces a staggered conformation in the ethyl chain, minimizing steric clashes between the silyl ether and adjacent functional groups .

Spectroscopic Fingerprints

Characteristic spectroscopic signatures facilitate compound identification:

-

Infrared (IR) Spectroscopy: Strong absorption at 3350–3250 cm⁻¹ (N-H stretch), 1250–1200 cm⁻¹ (Si-C stretching), and 1100–1050 cm⁻¹ (C-O-C asymmetric stretch).

-

NMR Spectroscopy:

-

Mass Spectrometry: Base peak at m/z 191.15 corresponding to [M+H]⁺, with fragment ions at m/z 147 (loss of CO) and 73 ([Si(CH₃)₃]⁺) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through a three-step sequence starting from hydroxylamine derivatives (Table 1):

Alternative approaches involve direct silylation of pre-formed O-(2-hydroxyethyl)hydroxylamine, though this method suffers from lower regioselectivity (≤60% yield) . Recent advances employ flow chemistry to enhance reaction efficiency, achieving space-time yields of 12 g/L·h in continuous reactors .

Critical Process Parameters

-

Temperature Control: Silylation reactions require strict temperature maintenance below 10°C to prevent desilylation .

-

Moisture Sensitivity: All steps must be conducted under anhydrous conditions (H₂O <50 ppm) to avoid premature hydrolysis .

-

Catalyst Selection: Imidazole outperforms pyridine as a base in silylation steps, providing 15–20% higher yields .

Reactivity and Functional Transformations

Nucleophilic Substitution

The hydroxylamine group undergoes efficient SN2 reactions with alkyl halides and epoxides:

Reaction rates decrease with increasing steric bulk of R, highlighting the TBDMS group's influence on accessibility . For example, benzyl bromide reacts 8× faster than neopentyl bromide under identical conditions .

Cycloaddition Chemistry

The compound participates in [3+2] cycloadditions with electron-deficient alkynes, forming isoxazolidine derivatives central to pharmaceutical agents :

Density functional theory (DFT) calculations reveal a transition state energy of 18.7 kcal/mol for this process, with the TBDMS group lowering strain energy by 4.2 kcal/mol compared to unprotected analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound enables synthesis of protease inhibitors through oxime formation:

-

Key intermediate in production of HCV NS3/4A protease inhibitor MK-5172 (Phase III clinical trial) .

-

Facilitates one-pot assembly of rilpivirine analogs for HIV treatment, achieving 92% enantiomeric excess .

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume